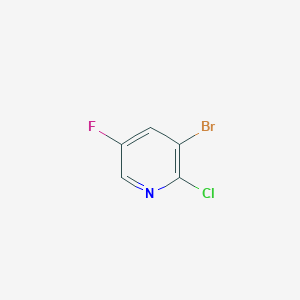

3-Bromo-2-chloro-5-fluoropyridine

描述

Significance of Halogenated Pyridines as Chemical Scaffolds and Building Blocks

Halogenated pyridines are a class of compounds that are of fundamental importance in medicinal chemistry and materials science. mdpi.comnih.gov The presence of halogen atoms on the pyridine (B92270) ring allows for a wide range of chemical transformations, making them versatile scaffolds for the synthesis of diverse derivatives. nih.gov These compounds are considered key building blocks in the production of pharmaceuticals and agrochemicals. nih.govpipzine-chem.com

The carbon-halogen bond in these molecules provides a reactive site for various coupling reactions, enabling the introduction of different functional groups and the construction of complex molecular architectures. nih.gov The specific type of halogen and its position on the pyridine ring influence the compound's reactivity and physical properties. For instance, the electronegativity and size of the halogen atoms affect the electron distribution within the pyridine ring, which in turn dictates its behavior in chemical reactions. pipzine-chem.com

Academic Importance in Modern Synthetic Organic Chemistry

In modern synthetic organic chemistry, compounds like 3-Bromo-2-chloro-5-fluoropyridine are of significant academic interest due to their potential in creating novel molecules with specific functions. innospk.compipzine-chem.com The selective functionalization of each halogen position on the pyridine ring presents a synthetic challenge and an opportunity for developing new chemical methodologies. acs.org Researchers explore chemoselective reactions, such as palladium-catalyzed cross-coupling reactions, to modify one halogen site while leaving the others intact. innospk.comacs.org

The ability to selectively manipulate the bromo, chloro, and fluoro substituents allows for a stepwise and controlled synthesis of complex target molecules. This level of control is highly desirable in the synthesis of new drugs and functional materials. pipzine-chem.com The study of such polyhalogenated systems contributes to a deeper understanding of reaction mechanisms and the development of more efficient and selective synthetic methods. nih.govchemrxiv.org

Positioning within Tri-halogenated Pyridine Derivatives

This compound is a member of the tri-halogenated pyridine family, a group of pyridine derivatives bearing three halogen atoms. The synthesis of such compounds can be challenging and often requires multi-step processes. pipzine-chem.comabertay.ac.uk The preparation of halogenated pyridines can involve direct halogenation of pyridine, which often requires harsh conditions, or the use of pre-functionalized pyridine derivatives. chemrxiv.orgabertay.ac.uk

The specific arrangement of the halogens in this compound, with bromine at the 3-position, chlorine at the 2-position, and fluorine at the 5-position, provides a unique pattern of reactivity. The different halogens exhibit distinct leaving group abilities and are susceptible to different types of chemical transformations. This allows for a high degree of regioselectivity in subsequent reactions, making it a valuable and distinct member of the tri-halogenated pyridine class of compounds.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 884494-36-4 |

| Molecular Formula | C₅H₂BrClFN |

| Molecular Weight | 210.43 g/mol |

| Appearance | White to off-white solid |

| Boiling Point | 202.6 ± 35.0 °C at 760 mmHg |

| Density | 1.8 ± 0.1 g/cm³ |

| Flash Point | 76.3 ± 25.9 °C |

Structure

3D Structure

属性

IUPAC Name |

3-bromo-2-chloro-5-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClFN/c6-4-1-3(8)2-9-5(4)7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKUUDYHEWVWETB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60654063 | |

| Record name | 3-Bromo-2-chloro-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884494-36-4 | |

| Record name | 3-Bromo-2-chloro-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2-chloro-5-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Synthetic Methodologies for 3 Bromo 2 Chloro 5 Fluoropyridine

Established Synthetic Pathways

Traditional synthetic routes to 3-bromo-2-chloro-5-fluoropyridine and related compounds rely on well-established, robust chemical transformations, primarily involving diazotization and halogenation reactions or building from specifically substituted precursors.

Diazotization and Halogenation Approaches

The Sandmeyer and related diazotization reactions are classic methods for introducing halogens onto an aromatic ring by converting an amino group into a diazonium salt, which is subsequently displaced by a halide. This approach is widely applicable to the synthesis of various halopyridines.

A general and illustrative pathway involves the diazotization of an aminopyridine precursor. For instance, a 3-bromo, 2-amino substituted pyridine (B92270) can be reacted with a diazotizing agent such as sodium nitrite (B80452) in the presence of an acid like hydrochloric or hydrobromic acid at low temperatures (typically 0°C to -10°C). google.comorgsyn.org The resulting diazonium salt is then decomposed in the presence of a copper(I) halide to install the desired halogen. orgsyn.org

A closely related synthesis, producing an isomer of the target compound, starts with 5-chloro-3-fluoropyridin-2-amine. chemicalbook.com This precursor is treated with a 48% hydrobromic acid solution and bromine at 0°C, followed by the addition of sodium nitrite. The reaction proceeds through a diazonium intermediate to yield 2-bromo-5-chloro-3-fluoropyridine (B79493) with a high yield of 90%. chemicalbook.com This process underscores the effectiveness of diazotization for producing bromochlorofluoropyridines.

Table 1: Example of Diazotization for a Halopyridine Synthesis chemicalbook.com

| Precursor | Reagents | Temperature | Product | Yield |

|---|---|---|---|---|

| 5-chloro-3-fluoropyridin-2-amine | 1. 48% HBr, Br₂ 2. NaNO₂ (aq) | 0°C to -10°C | 2-bromo-5-chloro-3-fluoropyridine | 90% |

Precursor-based Syntheses

The synthesis of this compound can also be achieved by starting with a precursor that already contains some of the required substituents. A documented method begins with 3-fluoro-5-bromopicolinonitrile. echemi.com This precursor is subjected to a reaction with a urea-hydrogen peroxide complex and trifluoroacetic anhydride (B1165640) in dichloromethane. This specific transformation directly furnishes the target compound, this compound. echemi.com This approach highlights the utility of nitrile-containing pyridines as versatile precursors for constructing highly substituted pyridine rings.

Advanced and Novel Synthetic Approaches

Modern synthetic chemistry seeks to improve upon traditional methods by developing more efficient, selective, and sustainable pathways. For polysubstituted pyridines, metal-catalyzed reactions have become a major focus of research.

Metal-Catalyzed Coupling Reactions

Transition metal catalysis, particularly with palladium and copper, has revolutionized the synthesis of complex aromatic and heteroaromatic compounds. These methods allow for the precise formation of carbon-carbon and carbon-heteroatom bonds, often under mild conditions with high functional group tolerance.

Palladium-catalyzed cross-coupling reactions are powerful tools for derivatizing halogenated pyridines. While specific reports on the synthesis of this compound via these methods are not prominent, its utility as a substrate in such reactions demonstrates the differential reactivity of its halogen substituents, which is a key principle in its synthesis and application.

The C-Br, C-Cl, and C-F bonds on the pyridine ring exhibit distinct reactivities in palladium-catalyzed reactions. Generally, the C-Br bond is the most reactive site for oxidative addition to a Pd(0) complex, followed by the C-Cl bond, while the C-F bond is typically inert under these conditions. This reactivity hierarchy allows for selective functionalization. For example, in Suzuki-Miyaura couplings, the bromine at the C-3 position would be expected to react preferentially with a boronic acid in the presence of a palladium catalyst and a base. This chemoselectivity is fundamental to the synthetic utility of this and related halopyridines. chemscene.com

Table 2: General Reactivity of Halogens in Palladium-Catalyzed Cross-Coupling

| Halogen Bond | Position on Ring | Relative Reactivity | Typical Reaction Type |

|---|---|---|---|

| C-Br | 3 | High | Suzuki, Sonogashira, Buchwald-Hartwig |

| C-Cl | 2 | Moderate | Suzuki, Buchwald-Hartwig (with specific ligands) |

| C-F | 5 | Low (Inert) | Generally unreactive |

Copper-catalyzed reactions have emerged as a cost-effective and practical alternative to palladium-based systems for the synthesis of functionalized pyridines. tandfonline.com Recent advances have focused on the construction of the pyridine ring itself through multicomponent reactions.

One innovative approach involves a copper(I)-catalyzed three-component tandem cyclization. tandfonline.comtandfonline.com This method brings together ketoxime acetates, aldehydes, and activated methylene (B1212753) compounds to build the polysubstituted pyridine core in a single step. tandfonline.comtandfonline.com Researchers have developed a heterogeneous copper(I) bromide catalyst supported on a modified MCM-41 matrix, which allows for good to high yields of various pyridines and can be recycled multiple times without significant loss of activity. tandfonline.comtandfonline.com

Another novel strategy is the copper(II)-catalyzed one-pot cascade reaction of inactivated saturated ketones with electron-deficient enamines. acs.orgnih.gov This process involves an initial oxidative dehydrogenation of the ketone, followed by a [3+3] annulation with the enamine and subsequent oxidative aromatization to form the pyridine ring. nih.gov These advanced copper-catalyzed methods provide convergent and efficient routes to diverse pyridine frameworks from simple, readily available starting materials. rsc.org

Metal-Free Synthetic Methodologies

Recent advancements in synthetic chemistry have emphasized the development of metal-free reaction pathways to avoid potential metal contamination in the final products and to promote more environmentally friendly processes. For the synthesis of fluorinated pyridines, metal-free approaches often provide a viable alternative to traditional metal-catalyzed reactions.

One notable metal-free method involves the conversion of pyridine N-oxides into 2-pyridyltrialkylammonium salts. acs.org This process, which occurs under mild conditions, allows for the regioselective introduction of a leaving group that can subsequently be displaced by a fluoride (B91410) source. acs.org While not a direct synthesis of this compound, this methodology highlights a metal-free strategy for the introduction of fluorine into a pyridine ring, a key structural feature of the target molecule. acs.org The reaction of pyridine N-oxides with an activating agent like tosyl anhydride (Ts₂O) in the presence of an amine leads to the formation of a stable pyridylammonium salt. This salt can then undergo nucleophilic substitution with a fluoride source. acs.org

Another relevant metal-free approach is the fluorodenitration of nitropyridines. acs.org This reaction, mediated by reagents like tetrabutylammonium (B224687) fluoride (TBAF), allows for the replacement of a nitro group with a fluorine atom under mild conditions. acs.org This strategy could be conceptually applied in a multi-step synthesis where a nitropyridine precursor is first halogenated and then subjected to fluorodenitration.

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings, such as pyridines. libretexts.orgyoutube.com The presence of electron-withdrawing groups on the ring activates it towards attack by nucleophiles. libretexts.orglibretexts.org In the context of this compound, the pyridine nitrogen itself, along with the halogen substituents, renders the ring susceptible to SNAr.

The generally accepted mechanism for SNAr involves a two-step addition-elimination process. libretexts.org A nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgnih.gov Subsequently, the leaving group is expelled, restoring the aromaticity of the ring. libretexts.org For SNAr to be efficient, the electron-withdrawing substituents should be located at positions ortho or para to the leaving group to effectively stabilize the negative charge of the intermediate. libretexts.org

In the synthesis and subsequent reactions of polysubstituted pyridines, the positions of the halogens are critical. For instance, in a related compound, 5-bromo-2-chloro-4-fluoro-3-iodopyridine, regioselective SNAr reactions with various nucleophiles have been demonstrated, highlighting the differential reactivity of the halogen-substituted positions. researchgate.net This principle is directly applicable to the functionalization of this compound, where a nucleophile could potentially displace one of the halogens depending on the reaction conditions and the nature of the nucleophile.

It is worth noting that some SNAr reactions may proceed through a concerted mechanism (cSNAr), where bond formation and bond breaking occur in a single step, particularly when the aromatic ring is not strongly activated by electron-withdrawing groups. nih.gov

Regioselective Functionalization Techniques

Achieving regioselectivity is a paramount challenge in the synthesis of polysubstituted heterocycles. For this compound, this involves the controlled introduction of the bromo, chloro, and fluoro substituents at the desired positions.

One powerful technique for regioselective functionalization is directed ortho-metalation (DoM). This strategy involves the deprotonation of an aromatic C-H bond directed by a functional group, followed by quenching with an electrophile. While not a direct synthesis of the title compound, the principles of DoM are crucial for the synthesis of highly substituted pyridines.

More directly relevant are methods that leverage the inherent reactivity differences of the pyridine ring. For example, the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine and 3-bromo-6-chloro-4-fluoro-2-iodopyridine has been achieved through halogen dance reactions, which involve the base-induced isomerization of halopyridines. nih.gov Such isomerizations, driven by the formation of a more stable organolithium intermediate, can be a powerful tool for accessing specific substitution patterns. researchgate.net

Furthermore, boron-mediated regioselective C-H functionalization has emerged as a versatile method. nih.gov This technique utilizes an aryl-BF₂ complex to direct halogenation to a specific position. nih.gov Mechanistically, it involves a fluoride-to-bromide ligand exchange on the boron species, followed by C-B bond cleavage to introduce the desired functional group. nih.gov This approach offers high yields and a broad substrate scope for the functionalization of various heteroarenes. nih.gov

Solid-Phase Synthesis Applications

Solid-phase synthesis offers several advantages for the preparation of compound libraries, including simplified purification and the potential for automation. While a direct solid-phase synthesis of this compound is not prominently described, the principles have been applied to related structures.

For instance, 2-chloro-5-bromopyridine has been immobilized on a polystyrene resin via a traceless silicon linker at the C-4 position. researchgate.net This immobilized scaffold was then successfully subjected to reactions with organometallic reagents, demonstrating the feasibility of performing selective chemical transformations on a solid support. researchgate.net This approach opens the door to the combinatorial synthesis of pyridine-based libraries. researchgate.net The key is the ability to selectively functionalize the pyridine ring while it is attached to the solid support, followed by cleavage to release the desired product. This methodology could, in principle, be adapted for the synthesis of more complex structures like this compound.

Organometallic Reagent Chemistry (e.g., Lithiation, Isomerization)

Organometallic reagents, particularly organolithium compounds, are indispensable tools in the synthesis and functionalization of pyridines. Lithiation, the process of forming an organolithium species, can be achieved through direct deprotonation or halogen-metal exchange.

The regioselectivity of lithiation is often directed by the substituents already present on the pyridine ring. Once formed, the lithiated pyridine can react with a wide range of electrophiles to introduce new functional groups.

A fascinating aspect of organolithium chemistry on pyridine rings is the "halogen dance" reaction, which involves the isomerization of a lithiated halopyridine. researchgate.net This process can lead to the migration of the lithium atom to a more thermodynamically stable position, often directed by the electronic and steric effects of the other substituents. This has been utilized in the synthesis of complex halopyridines. nih.gov For example, the treatment of a bromo-iodopyridine with a lithium amide base can induce a halogen dance, leading to a specific regioisomer that can be trapped with an electrophile. nih.gov

Stereochemical and Regiochemical Control in Synthesis

The synthesis of a specific isomer like this compound requires precise control over the placement of each substituent. As this molecule is achiral, stereochemical control is not a factor, but regiochemical control is paramount.

The strategies discussed in the previous sections, such as directed metalation, regioselective SNAr, and controlled halogenation reactions, are all crucial for achieving the desired regiochemistry. The order of introduction of the substituents is often critical. For instance, it might be more advantageous to introduce one halogen first to direct the subsequent halogenation to a specific position.

The inherent electronic properties of the pyridine ring and the directing effects of the substituents play a vital role. The nitrogen atom in the pyridine ring deactivates the ring towards electrophilic substitution and directs incoming electrophiles to the 3- and 5-positions. Conversely, it activates the ring for nucleophilic substitution, particularly at the 2-, 4-, and 6-positions. The interplay of these electronic effects, along with the directing influence of the halogen substituents, must be carefully considered when designing a synthetic route.

For example, starting with a pre-functionalized pyridine, such as a fluoropyridine, can be a key strategy. Subsequent halogenations can then be directed by the existing fluoro group. The choice of halogenating agent and reaction conditions will also significantly impact the regiochemical outcome.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of fine chemicals and pharmaceutical intermediates is of increasing importance. This involves designing processes that are more efficient, use less hazardous materials, and generate less waste.

In the context of this compound synthesis, several aspects of green chemistry can be considered. The development of metal-free synthetic routes, as discussed earlier, is a key step towards greener processes, as it avoids the use of potentially toxic and expensive heavy metals.

Process optimization to improve reaction yields and reduce the number of synthetic steps is another important green chemistry principle. A patent for producing 3-substituted 2-chloro-5-fluoropyridines highlights a method that aims for high yield from readily available starting materials through a short process under mild conditions. google.com

The choice of solvents and reagents is also critical. Utilizing greener solvents and replacing hazardous reagents with more benign alternatives can significantly reduce the environmental impact of a synthesis. For example, a patented one-step synthesis method for 5-bromo-2-chloropyrimidine, a related compound, utilizes a hydrogen peroxide/hydrobromic acid system to replace the more hazardous bromine/glacial acetic acid system, resulting in a process with higher efficiency and reduced environmental harm. google.com

Furthermore, catalytic methods are inherently greener than stoichiometric reactions as they reduce waste. The development of efficient catalytic systems for the halogenation and functionalization of pyridines is an active area of research with significant green chemistry implications.

Data Tables

Table 1: Properties of this compound

| Property | Value | Source |

| CAS Number | 884494-36-4 | chemscene.comscbt.com |

| Molecular Formula | C₅H₂BrClFN | chemscene.comscbt.com |

| Molecular Weight | 210.43 g/mol | chemscene.comscbt.com |

| Purity | ≥98% | chemscene.com |

| Storage | Room temperature | chemscene.com |

Table 2: Computational Data for this compound

| Descriptor | Value | Source |

| TPSA (Topological Polar Surface Area) | 12.89 | chemscene.com |

| LogP | 2.6366 | chemscene.com |

| Hydrogen Bond Acceptors | 1 | chemscene.com |

| Hydrogen Bond Donors | 0 | chemscene.com |

| Rotatable Bonds | 0 | chemscene.com |

Reactivity and Mechanistic Investigations of 3 Bromo 2 Chloro 5 Fluoropyridine

Differential Reactivity of Halogen Substituents (Bromine, Chlorine, Fluorine)

The reactivity of the halogens on the 3-bromo-2-chloro-5-fluoropyridine ring is dictated by their position and inherent chemical properties. In transition-metal-catalyzed cross-coupling reactions, the bond strength and susceptibility to oxidative addition typically follow the trend Br > Cl > F. sigmaaldrich.com Conversely, in nucleophilic aromatic substitution (SNAr), reactivity is governed by the ability of the halogen to stabilize a negative charge (the Meisenheimer intermediate) and its leaving group ability, which is often enhanced by electron-withdrawing groups. The fluorine atom at the 3-position is particularly activated towards SNAr. sigmaaldrich.comossila.com

Selective substitution of the fluorine atom at the C-3 position can be accomplished under specific nucleophilic aromatic substitution (SNAr) conditions. ossila.comechemi.com This reactivity is notable because the fluoro group is generally the least reactive halogen in palladium-catalyzed cross-coupling reactions. sigmaaldrich.com However, its high electronegativity activates the C-3 position for nucleophilic attack. This transformation is typically achieved using a strong nucleophile in the presence of a suitable base. For example, reaction with an amine nucleophile in the presence of a strong base like sodium hydride (NaH) or n-butyllithium (n-BuLi) leads to the selective displacement of the fluoride (B91410) ion, leaving the bromide and chloride substituents intact. ossila.com This method provides a pathway to dihalo adducts that can be further functionalized. ossila.comechemi.com

In palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, the expected halogen reactivity hierarchy of Br > Cl > F is preserved for this compound. sigmaaldrich.comossila.com The carbon-bromine bond is significantly weaker and more susceptible to oxidative addition to a Pd(0) catalyst than the carbon-chlorine bond. chemscene.cominternationaljournalcorner.com

Research has demonstrated that under palladium-catalyzed amination conditions using a Pd₂dba₃/Xantphos system, selective substitution occurs exclusively at the C-5 bromine position. sigmaaldrich.comossila.combldpharm.com Both secondary amines and primary anilines have been successfully coupled at this position with excellent chemoselectivity, affording the 5-amino-2-chloro-3-fluoropyridine derivatives in good yields. sigmaaldrich.combldpharm.com The chlorine and fluorine atoms remain untouched under these catalytic conditions, highlighting the differential reactivity that enables predictable, regioselective functionalization. ossila.comechemi.com

Chemoselectivity and Regioselectivity Studies in Functionalization

The ability to selectively functionalize each of the three halogen positions on this compound is a testament to the fine control achievable in modern organic synthesis. By carefully selecting reaction conditions—such as the presence or absence of a catalyst, the choice of nucleophile, and the solvent—chemists can direct substitution to the desired position with high precision. sigmaaldrich.comossila.com

Amination reactions of this compound provide a clear example of tunable chemoselectivity. ossila.combldpharm.com

Substitution at Bromine: As detailed in section 3.1.2, palladium-catalyzed amination conditions (e.g., Pd₂dba₃ with a Xantphos ligand) result in the exclusive substitution of the bromide at the C-5 position. sigmaaldrich.comechemi.com This method works for a range of secondary amines and primary anilines. ossila.com

Substitution at Chlorine: A reversal of selectivity is observed when the reaction is performed under neat conditions (without solvent or catalyst) at elevated temperatures. In the absence of a palladium catalyst, amination with a secondary amine like morpholine (B109124) preferentially displaces the chloride at the C-2 position, yielding the 2-amino-5-bromo-3-fluoropyridine product. sigmaaldrich.comossila.com This switch in reactivity underscores the ability to control the reaction outcome by omitting the catalyst.

The table below summarizes the conditions for the selective amination at the bromine and chlorine positions. sigmaaldrich.comossila.com

Table 1: Selective Amination of this compound

| Target Position | Reagent | Catalyst/Conditions | Product | Yield | Ref |

|---|---|---|---|---|---|

| C5-Br | Morpholine | Pd₂(dba)₃, Xantphos, NaOt-Bu, Toluene, 80 °C | 4-(2-Chloro-3-fluoropyridin-5-yl)morpholine | 92% | sigmaaldrich.com |

| C5-Br | Aniline | Pd₂(dba)₃, Xantphos, NaOt-Bu, Toluene, 80 °C | 2-Chloro-3-fluoro-N-phenylpyridin-5-amine | 81% | sigmaaldrich.com |

The this compound ring is highly electron-deficient due to the electronegativity of the nitrogen atom and the three electron-withdrawing halogen substituents. This electronic nature makes the aromatic ring generally unreactive towards electrophilic aromatic substitution. Reactions with electrophiles such as carboxylic acids, epoxides, or Schiff bases have not been described in the reviewed scientific literature. The synthesis of derivatives containing carboxylic acid groups, such as this compound-4-carboxylic acid, typically proceeds through the modification of precursors rather than by direct electrophilic reaction on the pyridine (B92270) ring. google.comambeed.com

The functionalization of this compound is dominated by its reactions with nucleophiles, where remarkable selectivity can be achieved by tuning the reaction conditions. sigmaaldrich.comossila.com The substrate allows for a stepwise and selective substitution of each halogen atom.

The three distinct modes of nucleophilic substitution are:

Pd-Catalyzed Substitution at C5-Br: Using a palladium catalyst with appropriate ligands, nucleophiles such as amines can be selectively coupled to the C-5 position. ossila.comechemi.com

Thermal Substitution at C2-Cl: In the absence of a catalyst, heating the substrate with a nucleophile like an amine leads to substitution at the C-2 position. sigmaaldrich.comossila.com

SNAr at C3-F: Employing a strong base (e.g., NaH) to generate a potent nucleophile from a precursor (like an aminopyridine) allows for the selective displacement of the fluoride at the C-3 position. ossila.com

This differential reactivity allows for the complete and selective functionalization of the pyridine core, as summarized in the table below.

Table 2: Summary of Selective Nucleophilic Substitution Conditions

| Position | Halogen | Reaction Type | Conditions | Nucleophile Example | Ref |

|---|---|---|---|---|---|

| C-5 | Bromine | Pd-catalyzed Cross-Coupling | Pd₂(dba)₃, Xantphos, Base | Amines | sigmaaldrich.comossila.com |

| C-2 | Chlorine | Thermal Nucleophilic Substitution | Neat, 100 °C | Amines | sigmaaldrich.comossila.com |

Reaction Mechanism Elucidation

Understanding the reaction mechanisms for the functionalization of this compound is crucial for predicting regioselectivity and achieving desired synthetic products. The molecule possesses three different halogen atoms—bromine, chlorine, and fluorine—each with unique reactivity profiles that can be exploited under specific catalytic or non-catalytic conditions.

Transition metal catalysis, particularly with palladium and copper, provides powerful tools for the selective functionalization of halo-heterocycles. These catalysts operate through specific mechanistic cycles that can differentiate between various carbon-halogen bonds.

Palladium Catalysis: Palladium catalysts are highly effective for cross-coupling reactions, such as the Suzuki-Miyaura coupling. In the case of this compound, palladium-catalyzed reactions selectively target the carbon-bromine bond. This selectivity is driven by the mechanism of the palladium(0) catalytic cycle, which typically begins with the oxidative addition of the catalyst into the most reactive carbon-halogen bond. The general order of reactivity for this step is C-I > C-Br > C-Cl.

A specific example involves the Suzuki coupling of this compound with a pyrazole-derived boronate. echemi.com In this reaction, the palladium catalyst, PdCl2(dppf), in the presence of a base (K3PO4), selectively facilitates the coupling at the C-3 position, displacing the bromide and leaving the chloride and fluoride substituents intact. echemi.com This demonstrates the catalyst's ability to discriminate between the C-Br and the stronger, less reactive C-Cl bond.

Similarly, studies on the isomeric compound 5-bromo-2-chloro-3-fluoropyridine (B1227324) show that palladium-catalyzed amination using a Pd2dba3/Xantphos system occurs exclusively at the C-Br bond. nih.gov This further supports the principle that palladium catalysis favors the more labile carbon-bromine bond over the carbon-chlorine bond in polyhalogenated pyridines. nih.gov

Interactive Data Table: Palladium-Catalyzed Suzuki Coupling of this compound echemi.com

| Reactant 1 | Reactant 2 | Catalyst | Base | Outcome |

| This compound | 4-bromo-1-(((3R,4R)-3,4-difluorocyclopentyl)methyl)-1H-pyrazole-boronate | PdCl2(dppf) | K3PO4 | Selective coupling at C-Br position |

Copper Catalysis: While specific examples of copper-catalyzed reactions on this compound are not extensively detailed in the provided context, copper catalysis is a well-established method for various transformations of haloarenes. Copper-catalyzed cross-coupling reactions often proceed through different mechanisms than palladium-catalyzed ones and can sometimes offer complementary selectivity. For instance, ligand-free copper catalysts have been used in the amination of bromoiodobenzenes, showing high chemoselectivity.

In the absence of a transition metal catalyst, the reactivity of this compound is governed by the principles of nucleophilic aromatic substitution (SNAr). The outcome of these reactions is dictated by the electronic properties of the pyridine ring.

The pyridine nitrogen atom is strongly electron-withdrawing, which activates the ring towards nucleophilic attack, particularly at the ortho (C-2, C-6) and para (C-4) positions. In this compound, the chloro substituent is located at the activated C-2 position. The bromo substituent is at C-3, a position generally less activated towards SNAr.

Studies on the closely related isomer 5-bromo-2-chloro-3-fluoropyridine have shown a distinct reversal of chemoselectivity under non-catalytic conditions compared to palladium catalysis. nih.gov When the compound is heated with an amine in the absence of a catalyst, substitution preferentially occurs at the 2-chloro position. nih.gov This is a classic SNAr mechanism, where the nucleophile attacks the most electronically deficient position (C-2), leading to the displacement of the chloride. It is highly probable that this compound would exhibit similar reactivity, with nucleophiles preferentially attacking the C-2 position to displace the chloride.

Furthermore, the rate of SNAr reactions on halopyridines is influenced by the identity of the leaving group. For reactions of 2-halopyridines, the rate of substitution is dramatically faster for fluorine compared to chlorine (F >> Cl). nih.govresearchgate.net The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. nih.govresearchgate.net While the C-F bond is the strongest, the high electronegativity of fluorine powerfully stabilizes the intermediate Meisenheimer complex, accelerating the rate-determining nucleophilic attack step. However, in the title compound, the chlorine is at the more activated C-2 position, making it the likely site for non-catalytic SNAr.

Influence of Electronic and Steric Effects on Reactivity

The regioselective functionalization of this compound is a clear demonstration of the interplay between electronic and steric effects, which can be modulated by the choice of reaction conditions.

Electronic Effects: The primary electronic influence is the electron-withdrawing nature of the pyridine nitrogen, which deactivates the entire ring towards electrophilic substitution but activates it for nucleophilic substitution at the ortho (C-2) and para (C-4) positions. This effect is why the C-2 chloro substituent is the most likely site for a non-catalytic SNAr reaction. The fluorine atom at the C-5 position also exerts a strong inductive electron-withdrawing effect, further increasing the electrophilicity of the pyridine ring and enhancing its reactivity towards nucleophiles. In some cases, however, a fluorine atom at the 5-position can retard the rate of substitution at the 2-position, an effect attributed to lone-pair repulsion with the negative charge that builds up in the Meisenheimer intermediate. researchgate.net

Steric Effects: The bromine atom at the C-3 position, adjacent to the C-2 chloro group, introduces steric hindrance. This bulkiness can potentially hinder the approach of a nucleophile to the C-2 position, thereby slowing the rate of SNAr reactions. However, the electronic activation provided by the ring nitrogen at this position is typically the dominant factor.

The differing outcomes of catalytic versus non-catalytic reactions highlight these competing influences.

Catalytic Pathway (e.g., Palladium): The reaction is governed by the kinetics of oxidative addition. The C-Br bond is weaker and more readily undergoes oxidative addition with Pd(0) than the C-Cl bond, leading to selective reactivity at the C-3 position.

Non-Catalytic Pathway (SNAr): The reaction is governed by the electronic activation of the pyridine ring. The C-2 position is significantly more activated towards nucleophilic attack than the C-3 position, leading to selective reactivity at the C-2 chloro group.

This predictable, condition-dependent selectivity makes this compound a versatile building block in organic synthesis.

Interactive Data Table: Predicted Reactivity of this compound

| Reaction Type | Position of Reactivity | Leaving Group | Key Influencing Factor |

| Pd-Catalyzed Cross-Coupling | C-3 | Bromide | C-Br bond energy (oxidative addition) |

| Non-Catalytic SNAr | C-2 | Chloride | Electronic activation by ring nitrogen |

Advanced Spectroscopic and Computational Studies of 3 Bromo 2 Chloro 5 Fluoropyridine and Its Derivatives

Spectroscopic Characterization Methods in Mechanistic Research

While specific spectroscopic data for 3-Bromo-2-chloro-5-fluoropyridine is not extensively detailed in publicly available literature, the characterization of such compounds relies on a combination of standard and advanced spectroscopic techniques. These methods are crucial for elucidating the molecular structure, confirming purity, and investigating reaction mechanisms. For related halopyridines, techniques such as Fourier-transform infrared (FT-IR) and Raman spectroscopy are utilized to identify characteristic vibrational modes. For instance, studies on 2-chloro- and 3-chloropyridine, as well as 2-bromo- and 3-bromopyridine, have shown excellent agreement between experimental vibrational spectra and those predicted by theoretical calculations. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and ¹⁹F NMR, is indispensable for determining the precise connectivity and chemical environment of the atoms within the molecule. While specific NMR data for this compound is primarily available through commercial supplier databases, the analysis of chemical shifts and coupling constants provides unambiguous structural confirmation.

In mechanistic research involving derivatives of this compound, spectroscopic methods are employed to monitor the progress of reactions and identify intermediates and products. For example, in the study of chemoselective amination of the isomeric 5-bromo-2-chloro-3-fluoropyridine (B1227324), spectroscopic analysis would be essential to differentiate between the possible substitution products.

Computational Chemistry Applications

Computational chemistry serves as a powerful tool to complement experimental findings and to predict the properties and behavior of molecules like this compound where extensive experimental data may be lacking.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Selectivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular structures, energies, and properties. For halogenated pyridines, DFT calculations, often using functionals like B3LYP, are employed to investigate reaction mechanisms and understand selectivity. For instance, in the chemoselective functionalization of related dihalopyridines, DFT calculations can rationalize why a particular halogen is more susceptible to substitution under specific reaction conditions. These calculations can map out the potential energy surface for different reaction pathways, identifying transition states and intermediates, thereby providing a detailed picture of the reaction mechanism.

Conformational Analysis and Molecular Orbital Theory (e.g., FMO, NBO)

The conformational preferences of substituted pyridines can significantly influence their reactivity and biological activity. While the pyridine (B92270) ring itself is planar, the orientation of substituents can be explored through conformational analysis using computational methods. For a molecule like this compound, the planarity is expected to be maintained.

Frontier Molecular Orbital (FMO) theory is instrumental in understanding the reactivity of molecules. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's ability to act as an electron donor or acceptor. For instance, the locations of the HOMO and LUMO can indicate the most likely sites for electrophilic and nucleophilic attack, respectively.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It can reveal hyperconjugative interactions and charge delocalization, which can further explain the stability and reactivity of different isomers or conformers. For polyhalogenated pyridines, NBO analysis can shed light on the influence of multiple halogen substituents on the electronic distribution within the pyridine ring.

Prediction of Reactivity and Electronic Properties

Computational methods are widely used to predict various reactivity and electronic properties. For this compound, properties such as the dipole moment, polarizability, and electrostatic potential can be calculated. The molecular electrostatic potential (MEP) map is particularly useful for visualizing the regions of a molecule that are electron-rich or electron-poor, thereby predicting sites for non-covalent interactions.

Table 1: Predicted Electronic Properties of this compound (Illustrative) (Note: The following data is illustrative and based on general knowledge of similar compounds, as specific published data for this molecule is scarce.)

| Property | Predicted Value | Method |

| Dipole Moment (Debye) | ~2.5 D | DFT/B3LYP |

| HOMO Energy (eV) | ~ -7.0 eV | DFT/B3LYP |

| LUMO Energy (eV) | ~ -1.5 eV | DFT/B3LYP |

| HOMO-LUMO Gap (eV) | ~ 5.5 eV | DFT/B3LYP |

Molecular Modeling for Biological Interactions

Applications of 3 Bromo 2 Chloro 5 Fluoropyridine in Chemical Synthesis and Materials Science

Utilization as a Versatile Intermediate for Complex Molecules

3-Bromo-2-chloro-5-fluoropyridine serves as a versatile intermediate for the synthesis of complex molecules, primarily due to the distinct reactivity of its halogen atoms. In palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reactions, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond, while the carbon-fluorine bond is the least reactive. researchgate.net This reactivity hierarchy (Br > Cl > F) enables chemists to perform selective substitutions.

For instance, the bromo group can be selectively targeted in cross-coupling reactions, leaving the chloro and fluoro groups intact for subsequent transformations. This stepwise functionalization is a cornerstone of modern organic synthesis, allowing for the efficient construction of intricate molecular architectures from a single, readily available starting material. researchgate.net This compound is frequently employed as a raw material or intermediate in the production of pharmaceuticals, agrochemicals (like herbicides and pesticides), and various fine and specialty chemicals. bldpharm.com

Common palladium-catalyzed reactions employed to modify this scaffold include:

Suzuki Coupling: Forms carbon-carbon bonds by reacting the bromo position with boronic acids. researchgate.netwikipedia.org

Sonogashira Coupling: Creates carbon-carbon bonds by coupling the bromo position with terminal alkynes. researchgate.netorganic-chemistry.org

Buchwald-Hartwig Amination: Forms carbon-nitrogen bonds by reacting the bromo position with primary or secondary amines. wikipedia.orgorganic-chemistry.org

This controlled, site-selective reactivity makes this compound a powerful tool for generating molecular diversity from a single precursor.

Synthesis of Polysubstituted Pyridines and Heteroarenes

The synthesis of polysubstituted pyridines—pyridine (B92270) rings with multiple and varied substituent groups—is a major application of this compound. The ability to sequentially replace the halogen atoms with different functional groups is key to its utility in this area.

A clear example of this is the chemoselective functionalization through Buchwald-Hartwig amination. In a reaction involving 5-bromo-2-chloro-3-fluoropyridine (B1227324), catalytic amination conditions using a palladium catalyst (Pd2dba3), a specific ligand (Xantphos), and a base result in the exclusive substitution of the more reactive bromide atom. This occurs with both secondary amines and primary anilines, leaving the chlorine and fluorine atoms untouched. researchgate.net

Following this initial selective reaction at the C-5 bromine site, the remaining chloro and fluoro substituents can be targeted in subsequent reactions. A reversal in chemoselectivity can be achieved under different conditions; for example, nucleophilic aromatic substitution (SNAr) can be used to selectively replace the fluoro group, which is more susceptible to this type of reaction than the other halogens under specific conditions. researchgate.net This stepwise approach allows for the controlled synthesis of di- and tri-substituted pyridines with a precise arrangement of functional groups.

Table 1: Reactivity of Halogens on the Pyridine Ring

| Reaction Type | Most Reactive | Moderately Reactive | Least Reactive |

|---|---|---|---|

| Palladium-Catalyzed Cross-Coupling | Bromo | Chloro | Fluoro |

| Nucleophilic Aromatic Substitution (SNAr) | Fluoro | Chloro | Bromo |

This table provides a generalized reactivity trend.

This strategic, multi-step functionalization is also used to synthesize other complex heteroarenes, where the pyridine ring serves as a core scaffold to build upon. nih.gov

Development of Chemical Libraries and Synthons

In drug discovery and materials science, researchers often need to create large collections of structurally related compounds, known as chemical libraries, for screening purposes. This compound and its analogs are valuable starting points for generating such libraries.

By immobilizing a similar scaffold, 2-chloro-5-bromopyridine, on a solid support (polystyrene), researchers have created a versatile platform for synthesis. researchgate.net This solid-phase approach allows for efficient and selective reactions with various reagents to produce a library of different pyridine-based compounds. researchgate.net The differential reactivity of the halogens allows for a combinatorial approach, where different building blocks can be introduced at specific positions on the pyridine ring, rapidly generating a diverse set of molecules.

The compound also serves as a "synthon," which is a conceptual building block that represents a specific reactive species in a synthesis plan. Due to its predictable, stepwise reactivity, this compound acts as a synthon for a tri-substituted pyridine core, enabling access to libraries of synthons and chromophores for further chemical exploration. researchgate.net

Applications in Advanced Materials Research

The pyridine scaffold, particularly when substituted with electron-withdrawing or electron-donating groups, is a key component in many advanced materials. Halogenated pyridines like this compound are precursors for these materials, which have applications in electronics and optics.

Non-Linear Optical (NLO) Materials

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. youtube.com This property is crucial for applications like frequency conversion and optical switching. youtube.com Pyridine derivatives are known to be important building blocks for NLO materials because the pyridine ring can facilitate charge transfer, a key requirement for high NLO response. researchgate.net While direct studies on this compound for NLO applications are not extensively documented, its derivatives, which can be synthesized through its versatile reactivity, are of interest in this field. The strategic placement of donor and acceptor groups on the pyridine ring, made possible by its role as a synthetic intermediate, is a common strategy for designing new NLO materials. nih.govnih.gov

Photoactive Chemicals and Chromophores

Photoactive chemicals are molecules that undergo a change upon absorbing light, while chromophores are the parts of a molecule responsible for its color. These compounds are essential for dyes, pigments, and various light-based technologies. bldpharm.commdpi.com this compound serves as a precursor for creating complex chromophores. By using its stepwise functionalization capabilities, various aryl, alkyl, or other conjugated systems can be attached to the pyridine core. This allows for the fine-tuning of the molecule's electronic structure and, consequently, its absorption and emission of light. The synthesis of pyridine-based chromophores from scaffolds like 2-chloro-5-bromopyridine has been demonstrated, highlighting the utility of such halogenated intermediates in this field. researchgate.net

Organic Light-Emitting Diodes (OLEDs)

Organic light-emitting diodes (OLEDs) are a major technology in modern displays and lighting. The performance of an OLED device depends heavily on the organic materials used in its emissive and charge-transport layers. scbt.com Pyridine derivatives are widely used in these devices due to their excellent thermal stability and electron-transporting properties. This compound is listed by chemical suppliers as a building block for OLED materials. researchgate.net It serves as a starting point for synthesizing more complex heterocyclic structures that form the core of the materials used in the electron transport layer (ETL) or as hosts for phosphorescent emitters in the emissive layer of OLEDs.

Polymers and Coatings

While direct and extensive applications of this compound as a monomer in large-scale polymer production or as a principal component in conventional coatings are not widely documented in publicly available literature, its structural characteristics suggest significant potential in the field of functional materials and specialized coatings. The compound serves as a valuable building block for creating highly substituted pyridine-based structures that can be incorporated into more complex macromolecular systems.

The presence of three distinct halogen atoms (fluorine, chlorine, bromine) at specific positions on the pyridine ring offers multiple, regioselective reaction sites. This allows for its integration into polymer backbones or as a pendant group, potentially imparting desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics. The chemistry of analogous fluorinated heterocycles, such as perfluoropyridine, has been explored for the synthesis of fluoropolymers and advanced network materials, indicating a precedent for using such building blocks in materials science. google.com

In a specific application related to biochemical assays, a derivative of this compound was used in the synthesis of a Bruton's tyrosine kinase (BTK) inhibitor. googleapis.com The subsequent analysis of this inhibitor involved the use of a "Coating Reagent" in a LabChip plate reader to facilitate the assay. googleapis.com This specialized coating is designed to manage the surface chemistry within microfluidic devices, suggesting a niche application where derivatives of the title compound are used in environments requiring advanced surface modification. However, this does not imply the compound itself is a primary component of common industrial polymers or coatings.

The potential for this compound lies in its ability to act as a precursor to functional monomers. Through synthetic transformations, it can be elaborated into more complex monomers tailored for specific polymerization reactions, leading to materials with precisely engineered properties for advanced applications.

Role in Fine and Specialty Chemical Production

The primary and well-established role of this compound is as a crucial intermediate in the production of fine and specialty chemicals, particularly for the pharmaceutical and agrochemical industries. googleapis.com Its trifunctionalized pyridine core is a versatile scaffold that allows for the strategic and sequential introduction of various functional groups, making it an ideal starting material for constructing complex, high-value molecules.

This compound is frequently cited in patent literature as a key building block in the synthesis of biologically active compounds, including kinase inhibitors for therapeutic use. googleapis.comnih.gov For instance, it is a documented starting material in the synthesis of novel pyrimidine (B1678525) and pyridine compounds that act as irreversible inhibitors of Bruton's tyrosine kinase (BTK), which are investigated for treating hyperproliferative diseases like cancer and certain autoimmune disorders. googleapis.com

Furthermore, it has been employed in the synthesis of SHP2 (SH2 domain-containing protein tyrosine phosphatase-2) inhibitors. nih.gov These are of significant interest in oncology as SHP2 is a key signaling node and a target for cancer therapies. nih.gov In one patented synthesis, the compound undergoes a Grignard reaction followed by addition to a protected piperidine (B6355638) derivative to create a key intermediate for these complex inhibitors. nih.gov

The compound's utility is also demonstrated in the synthesis of probes for epigenetic research, such as bromodomain inhibitors, which are being investigated for novel therapeutic strategies in neurodegenerative diseases like frontotemporal dementia. A synthetic route described in this research involves the reaction of this compound with a substituted pyrazole (B372694) to build the core of the target molecule.

The value of this compound in this context lies in its ability to significantly shorten synthetic routes to complex targets, providing an efficient entry point to a desirable region of chemical space. Its role as a foundational element in the production of these high-value specialty chemicals underscores its importance in modern synthetic chemistry.

| Role in Synthesis | Target Molecule/Class | Field of Application |

| Starting Material | Bruton's tyrosine kinase (BTK) inhibitors | Pharmaceuticals, Oncology, Immunology |

| Intermediate | SHP2 inhibitors | Pharmaceuticals, Oncology |

| Building Block | Bromodomain inhibitor precursors | Pharmaceuticals, Epigenetics, Neurodegenerative Disease Research |

| Precursor | Substituted Pyridine Derivatives | Pharmaceuticals, Agrochemicals, Functional Materials |

Medicinal and Agrochemical Research Applications of 3 Bromo 2 Chloro 5 Fluoropyridine

Scaffold for Active Pharmaceutical Ingredients (APIs) and Drug Discovery

3-Bromo-2-chloro-5-fluoropyridine serves as a foundational scaffold in the creation of novel active pharmaceutical ingredients (APIs). vivanacl.com Its structural framework is a key component in the assembly of more complex molecules designed to interact with specific biological targets. The strategic placement of its halogen atoms allows for selective chemical reactions, such as cross-coupling and nucleophilic substitution, which are fundamental in building a diverse library of potential drug candidates. This compound is classified as a heterocyclic building block, a category of organic molecules widely used in the synthesis of pharmaceuticals. bldpharm.com

Design and Synthesis of Novel Chemical Entities

The synthesis of novel chemical entities frequently employs this compound as a key intermediate. vivanacl.comchemscene.com Medicinal chemists utilize this compound to construct new molecules with desired physicochemical properties. The presence of three different halogens offers a platform for regioselective modifications, enabling the systematic development of new compounds. By strategically altering the substituents on the pyridine (B92270) core, researchers can fine-tune the properties of the resulting molecules to enhance their potential as therapeutic agents.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial in drug discovery for optimizing the efficacy and selectivity of a lead compound. While specific SAR studies detailing the modification of this compound are not extensively published, its role as a scaffold is central to this process. For instance, in the development of kinase inhibitors, derivatives built upon similar pyridine scaffolds are systematically synthesized and tested to understand how specific structural changes affect their binding affinity and inhibitory activity against a target protein. The development of next-generation inhibitors like LOXO-195, which was designed to overcome resistance to earlier drugs, exemplifies an advanced application of SAR principles where the core structure is modified to interact effectively with mutated targets. nih.gov

Development of Targeted Therapies

The ultimate goal of using scaffolds like this compound is the development of targeted therapies. These are treatments designed to act on specific molecules, such as receptors or enzymes, that are involved in the progression of a disease. nih.gov The chemical versatility of this pyridine derivative allows it to be incorporated into molecules that are precisely shaped to bind to the active site of a target protein, thereby modulating its function. A prominent example is its application in the synthesis of kinase inhibitors, which are a cornerstone of modern cancer therapy. nih.govcancer.gov

Intermediate for Specific Drug Classes

This compound is a documented intermediate for several important classes of drugs, particularly those involving enzyme inhibition. vivanacl.comscbt.com

Tropomyosin receptor kinase (TRK) inhibitors are a class of targeted cancer drugs that have shown significant efficacy in tumors harboring NTRK gene fusions. cancer.gov LOXO-195 (now known as selitrectinib) is a next-generation selective TRK inhibitor designed specifically to overcome acquired resistance to first-generation inhibitors like larotrectinib. nih.gov It is effective against solvent front and xDFG mutations in the TRK kinase domain. nih.gov The complex heterocyclic core of LOXO-195 highlights the importance of versatile building blocks like this compound in its multi-step synthesis, enabling the construction of a molecule that can potently and selectively inhibit both wild-type and mutated TRK kinases. cancer.gov

Beyond TRK kinases, the this compound scaffold is relevant to the development of inhibitors for other enzyme systems. Halogenated pyridines are a well-established structural motif in inhibitors of various enzymes, including the Cytochrome P450 (CYP) superfamily. nih.govnih.gov CYPs are responsible for the metabolism of a majority of therapeutic drugs, and their inhibition can be a key factor in drug-drug interactions. nih.gov While direct linkage of this compound to inhibitors of Phosphopantetheinyl Transferase or specifically CYP2A6 is not prominently detailed in available literature, its utility as a starting material for creating libraries of potential enzyme inhibitors is clear. Researchers can use this scaffold to synthesize and screen new compounds for inhibitory activity against a wide range of enzymatic targets. vivanacl.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 884494-36-4 | vivanacl.combldpharm.comchemscene.comsigmaaldrich.com |

| Molecular Formula | C₅H₂BrClFN | chemscene.comscbt.comsigmaaldrich.com |

| Molecular Weight | 210.43 g/mol | vivanacl.combldpharm.comchemscene.com |

| Primary Application | Chemical Intermediate / Building Block | vivanacl.combldpharm.com |

| Research Area | Pharmaceuticals, Agrochemicals | vivanacl.com |

Interactive Data Table: Role in Targeted Therapy Development

| Target Class | Example Drug/Molecule | Role of Scaffold | Source |

| TRK Kinase Inhibitors | LOXO-195 (Selitrectinib) | Serves as a key building block for the synthesis of the complex inhibitor structure designed to overcome drug resistance. | nih.govcancer.gov |

| Cytochrome P450 (CYP) Inhibitors | General Research | Provides a versatile starting point for synthesizing libraries of potential inhibitors for various CYP isoforms. | vivanacl.comnih.govnih.gov |

Antiviral Compounds (e.g., SARS-CoV-2 Protease Inhibitors)

The global health crisis precipitated by SARS-CoV-2 has spurred intensive research into novel antiviral agents. A primary target for the development of such agents is the virus's main protease (Mpro or 3CLpro), an enzyme crucial for viral replication. google.comresearchgate.net While direct synthesis of SARS-CoV-2 protease inhibitors from this compound is not yet extensively documented in publicly available literature, the chemical functionalities of this pyridine derivative make it a plausible candidate for the construction of novel inhibitor scaffolds.

The design of non-covalent inhibitors often involves heterocyclic cores that can establish key interactions within the enzyme's active site. The 2-chloro-5-fluoropyridin-3-yl moiety, derivable from this compound, could be incorporated into inhibitor structures to explore interactions with the protease's binding pockets. The fluorine atom can enhance binding affinity and improve metabolic stability, while the chloro and bromo groups offer handles for further chemical elaboration to optimize potency and pharmacokinetic properties.

Cancer Immunotherapy Agents (e.g., Indoleamine-2,3-dioxygenase-1 Inhibitors)

Indoleamine-2,3-dioxygenase-1 (IDO1) is a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism and has emerged as a significant target in cancer immunotherapy. By depleting tryptophan and producing immunosuppressive metabolites, IDO1 helps create a tolerant microenvironment that allows tumors to evade the immune system. google.com The development of small molecule inhibitors of IDO1 is a promising strategy to reverse this immunosuppression and enhance anti-tumor immunity.

While specific examples of IDO1 inhibitors synthesized directly from this compound are not prominent in the literature, the general class of substituted pyridines is actively being investigated. Patents have been filed for various heterocyclic compounds as IDO1 inhibitors, highlighting the importance of this scaffold in the field. google.com The unique electronic properties conferred by the halogen substituents on this compound could be leveraged to design novel IDO1 inhibitors with improved potency and drug-like properties.

Inhibitors of Neuropeptide Y Receptor Y5

The Neuropeptide Y (NPY) system, and specifically the Y5 receptor subtype, is implicated in the regulation of energy balance, food intake, and other physiological processes. Consequently, NPY Y5 receptor antagonists are being investigated as potential treatments for obesity and related metabolic disorders. google.com

The development of small molecule antagonists for this G-protein coupled receptor often involves heterocyclic scaffolds. Although direct utilization of this compound in the synthesis of NPY Y5 inhibitors has not been explicitly detailed in major publications, its structural features are relevant to the design of such compounds. The substituted pyridine ring can serve as a core element to which other pharmacophoric groups are attached, aiming to achieve high affinity and selectivity for the Y5 receptor.

Azatetralones and Hydantoin (B18101) Aldose Reductase Inhibitors

A significant application of bromo-chloro-pyridines is in the synthesis of azatetralones, which are key intermediates in the preparation of hydantoin aldose reductase inhibitors. google.com Aldose reductase is an enzyme in the polyol pathway that has been linked to the chronic complications of diabetes mellitus, such as neuropathy, retinopathy, and cataracts.

A patented synthetic route highlights the use of 3-bromo-5-chloro-pyridines to produce azatetralones. google.com This method is advantageous as it circumvents the use of mutagenic reagents like dichloromalonoaldehyde. The patent further specifies that the pyridine ring can bear a fluoro substituent, indicating that this compound is a suitable starting material for this synthetic pathway. The process involves the conversion of the pyridine derivative into a di-halo-substituted intermediate, which is then cyclized to form the azatetralone ring system. This azatetralone is subsequently converted into the corresponding spirohydantoin, which constitutes the final aldose reductase inhibitor.

Table 1: Synthesis of Azatetralone Intermediates

| Starting Material Analogue | Intermediate | Application | Reference |

|---|---|---|---|

| 3-Bromo-5-chloropyridone | 2,3-Dibromo-5-chloropyridine | Precursor to Azatetralones | google.com |

Antibacterial/Antifungal Agents

The growing threat of antimicrobial resistance has necessitated the search for new classes of antibacterial and antifungal drugs. Halogenated heterocyclic compounds are a well-established source of potent antimicrobial agents.

Research has demonstrated that derivatives of 3-(5-fluoropyridin-3-yl)-2-oxazolidinone exhibit significant antibacterial activity, particularly against Gram-positive bacteria. nih.gov In one study, a series of these compounds were synthesized and evaluated, with some derivatives showing potent inhibitory effects against various bacterial strains, including drug-resistant ones. The minimum inhibitory concentrations (MICs) for some of these compounds were in the low microgram per milliliter range, indicating strong antibacterial potency. nih.gov For instance, a derivative, compound 7j in the study, demonstrated an eight-fold stronger inhibitory effect than the commercial antibiotic linezolid (B1675486) against certain strains. nih.gov

The this compound core is a direct precursor to the 3-amino-2-chloro-5-fluoropyridine intermediate required for the synthesis of these oxazolidinone antibacterials. Furthermore, studies on other brominated heterocyclic compounds have shown promising antifungal activity, suggesting that derivatives of this compound could also be explored for their potential as antifungal agents. nih.govmdpi.com

Table 2: Antibacterial Activity of a Related 3-(5-fluoropyridin-3-yl)-2-oxazolidinone Derivative (Compound 7j)

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | 0.25 |

| Staphylococcus epidermidis (MRSE) | 0.5 |

| Enterococcus faecalis (VRE) | 1 |

| Streptococcus agalactiae | 0.25 |

Data is illustrative of the potential of the scaffold and is from a study on a closely related derivative. nih.gov

Metabolic Stability Enhancement in Drug Design

A crucial aspect of modern drug design is the optimization of a molecule's metabolic stability to ensure a suitable pharmacokinetic profile. The introduction of fluorine atoms into a drug candidate is a widely employed strategy to block sites of metabolism. The carbon-fluorine bond is exceptionally strong and less susceptible to enzymatic cleavage by cytochrome P450 enzymes, which are responsible for the metabolism of most drugs.

The presence of a fluorine atom at the 5-position of the pyridine ring in this compound makes it an attractive building block for designing metabolically robust drug candidates. By incorporating the 2-chloro-5-fluoropyridin-3-yl moiety into a larger molecule, medicinal chemists can strategically position the fluorine atom to shield adjacent positions from metabolic attack, potentially leading to improved bioavailability and a longer duration of action. While specific metabolic stability data for drugs directly derived from this compound is not extensively published, the principle of using fluorinated building blocks for this purpose is well-established in medicinal chemistry.

Binding Affinity and Molecular Interactions with Biological Targets

The halogen atoms on this compound play a critical role in its potential interactions with biological targets. The electronegative fluorine and chlorine atoms can participate in various non-covalent interactions, including hydrogen bonds (with the nitrogen of the pyridine ring acting as an acceptor) and halogen bonds. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site on a biological macromolecule.

Mechanism of Action Elucidation (Biological Context)

In medicinal chemistry, understanding how a drug molecule interacts with a biological target—its mechanism of action—is fundamental to drug discovery. While this compound is not itself a therapeutic agent, it serves as a crucial building block for creating libraries of novel compounds that are then screened for biological activity.

The process of elucidating a mechanism of action often involves synthesizing numerous analogues of a lead compound to map its structure-activity relationship (SAR). Researchers utilize intermediates like this compound to introduce specific chemical groups at defined positions on the pyridine core. By testing these new variants against biological targets, such as enzymes or receptors, scientists can determine which structural features are essential for the desired therapeutic effect. For instance, related substituted pyridine cores are integral to the development of kinase inhibitors, which are a vital class of drugs, particularly in oncology. googleapis.comgoogleapis.com The systematic modification of such scaffolds helps to optimize the potency and selectivity of the final drug candidate, thereby clarifying its precise mechanism of interaction at the molecular level.

Table 1: Application in Medicinal Chemistry Research

| Research Area | Role of this compound | Research Objective |

|---|---|---|

| Lead Discovery | Serves as a core scaffold for creating diverse chemical libraries. | To identify novel molecular structures with potential therapeutic activity against specific biological targets. |

| Structure-Activity Relationship (SAR) Studies | Acts as a versatile intermediate for systematic chemical modification. | To determine the relationship between a molecule's structure and its biological activity, guiding the optimization of lead compounds. |

| Target Validation | Enables the synthesis of specific molecular probes. | To develop tool compounds that can be used to investigate the function and therapeutic relevance of biological targets like enzymes and receptors. |

Agrochemical Applications

The pyridine ring is a common structural motif in many successful agrochemicals. The inclusion of fluorine atoms, in particular, is known to enhance the biological efficacy of active ingredients. semanticscholar.org this compound is a key intermediate in the production of modern agrochemicals designed for effective and sustainable agriculture. google.com

The development of new herbicides and pesticides is a primary application of this compound. google.com Its tri-halogenated structure provides multiple reactive sites, allowing synthetic chemists to attach various functional groups to create a range of active ingredients. This versatility is critical in the search for new agrochemicals with improved properties, such as higher potency, greater selectivity, or a novel mode of action to combat resistance in target weed and pest populations. The synthesis of trifluoromethylpyridine derivatives, for example, has led to the creation of more than 20 new agrochemicals. semanticscholar.org

The ultimate goal of developing new herbicides and pesticides is to enhance crop protection. By providing a reliable route to novel active ingredients, this compound contributes directly to this objective. The resulting agrochemicals help protect crops from destructive weeds, insects, and diseases, which in turn leads to improved crop yields and quality. The continuous innovation in this area, facilitated by versatile intermediates, is essential for global food security. semanticscholar.org

Table 2: Role in Agrochemical Development

| Agrochemical Type | Synthetic Advantage of the Intermediate | Desired Outcome |

|---|---|---|

| Herbicides | Provides a fluorinated pyridine scaffold for synthesizing active ingredients that can control a broad spectrum of weeds. | Development of selective and non-selective herbicides with improved efficacy and better environmental profiles. |

| Pesticides/Insecticides | Allows for the creation of novel molecular structures to target specific insect pests. | Formulation of next-generation insecticides that can manage resistant pest populations and are compatible with integrated pest management (IPM) programs. |

| Fungicides | Serves as a building block for fungicides with new modes of action. | Creation of effective fungicides to protect crops from various fungal diseases, thereby increasing yield and harvest quality. |

Future Perspectives and Emerging Research Directions

Exploration of New Reactivity Modes and Catalytic Systems

The inherent reactivity of 3-Bromo-2-chloro-5-fluoropyridine, characterized by the differential reactivity of its bromo, chloro, and fluoro substituents, is a fertile ground for the exploration of new chemical transformations. Future research will likely focus on developing highly selective catalytic systems that can discriminate between the C-Br and C-Cl bonds, allowing for sequential and site-specific functionalization.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and their application to polyhalogenated pyridines continues to be an active area of research. rsc.org For this compound, the development of novel phosphine (B1218219) ligands and palladium catalysts could enable previously inaccessible transformations. researchgate.net For instance, catalytic systems that allow for low-temperature C-Br bond activation in the presence of the C-Cl bond would be highly valuable. uzh.ch

Beyond traditional cross-coupling, emerging research is exploring novel reactivity modes for halogenated pyridines. This includes the investigation of dimerization reactions under specific conditions, which could open up pathways to novel bipyridine structures. nih.gov Furthermore, environmentally benign methods, such as base-promoted selective amination in water, are being developed for polyhalogenated pyridines and could be adapted for this compound, reducing the reliance on precious metal catalysts. nih.gov

A summary of potential reactivity explorations is presented in Table 1.

Table 1: Potential New Reactivity Modes and Catalytic Systems for this compound

| Reactivity Mode | Catalytic System/Reagents | Potential Products | Research Focus |

|---|---|---|---|

| Site-Selective Cross-Coupling | Custom-designed Pd catalysts with advanced phosphine ligands | Sequentially functionalized pyridines | Achieving high selectivity between C-Br and C-Cl bonds. |

| Dimerization | Lithium diisopropylamide (LDA) or other strong bases | Halogenated 4,4'-bipyridines | Controlling regioselectivity to form specific bipyridine isomers. nih.gov |

| Metal-Free Amination | Base-promoted (e.g., NaOtBu) in aqueous media | Aminated pyridine (B92270) derivatives | Developing sustainable and cost-effective amination protocols. nih.gov |

Integration with Automated Synthesis and High-Throughput Screening

The increasing demand for new molecules in drug discovery and materials science has spurred the development of automated synthesis platforms and high-throughput screening (HTS) techniques. nih.govnih.gov this compound is an ideal candidate for integration into these automated workflows due to its potential for diversification.

Automated synthesis platforms, which combine robotics and data-driven algorithms, can rapidly generate libraries of compounds from a common starting material. nih.gov By leveraging the differential reactivity of the halogen atoms in this compound, these platforms could be programmed to perform a series of sequential reactions, introducing a variety of substituents at the 2, 3, and 5 positions. This would allow for the rapid creation of a large and diverse library of pyridine derivatives. synthiaonline.com